

Spectroscopic Profile of 4-Methyl-1-naphthaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-1-naphthaldehyde

Cat. No.: B157141

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-1-naphthaldehyde** (CAS No: 33738-48-6), a key organic intermediate.^{[1][2][3][4]} The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation in research and development settings.

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₁₂ H ₁₀ O ^{[1][3][4]}
Molecular Weight	170.21 g/mol ^{[1][3][4]}
Appearance	Light yellow to yellow solid-liquid mixture ^[1]
Melting Point	32-36 °C ^[2]
Boiling Point	160-165 °C at 10 Torr
SMILES	Cc1ccc(C=O)c2cccc12 ^[4]
InChI Key	LANRGTXVAPBSIA-UHFFFAOYSA-N

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Methyl-1-naphthaldehyde**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.4	Singlet	1H	Aldehyde proton (-CHO)
~9.2	Doublet	1H	Aromatic proton (H-8)
~8.2	Doublet	1H	Aromatic proton (H-5)
~7.8	Doublet	1H	Aromatic proton (H-2)
~7.6	Multiplet	2H	Aromatic protons (H-6, H-7)
~7.4	Doublet	1H	Aromatic proton (H-3)
~2.7	Singlet	3H	Methyl protons (-CH ₃)

Note: Predicted data based on typical chemical shifts for naphthaldehyde derivatives. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Chemical Shift (δ) ppm	Assignment
~193.0	Aldehyde Carbonyl (C=O)
~142.0	Aromatic Quaternary Carbon (C-4)
~136.5	Aromatic Quaternary Carbon (C-1)
~133.0	Aromatic Quaternary Carbon (C-8a)
~131.5	Aromatic Quaternary Carbon (C-4a)
~130.0	Aromatic CH (C-5)
~129.0	Aromatic CH (C-7)
~128.5	Aromatic CH (C-2)
~126.0	Aromatic CH (C-6)
~125.0	Aromatic CH (C-8)
~124.5	Aromatic CH (C-3)
~20.0	Methyl Carbon (-CH ₃)

Note: Predicted data based on analogous structures. Quaternary carbon signals are typically weaker than protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following are the characteristic absorption bands for **4-Methyl-1-naphthaldehyde**.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3050-3010	Medium	C-H Stretch	Aromatic C-H
2925-2850	Medium-Weak	C-H Stretch	Methyl (-CH ₃)
2850-2820	Weak	C-H Stretch	Aldehyde (Fermi resonance)
2750-2720	Weak	C-H Stretch	Aldehyde (Fermi resonance)
1700-1680	Strong	C=O Stretch	Aromatic Aldehyde
1620-1580	Medium-Weak	C=C Stretch	Aromatic Ring
1470-1450	Medium	C-H Bend	Methyl (-CH ₃)
830-810	Strong	C-H Bend	1,4-disubstituted naphthalene (out-of-plane)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
170	High	[M] ⁺ (Molecular Ion)
169	High	[M-H] ⁺
141	Medium	[M-CHO] ⁺

Experimental Protocols

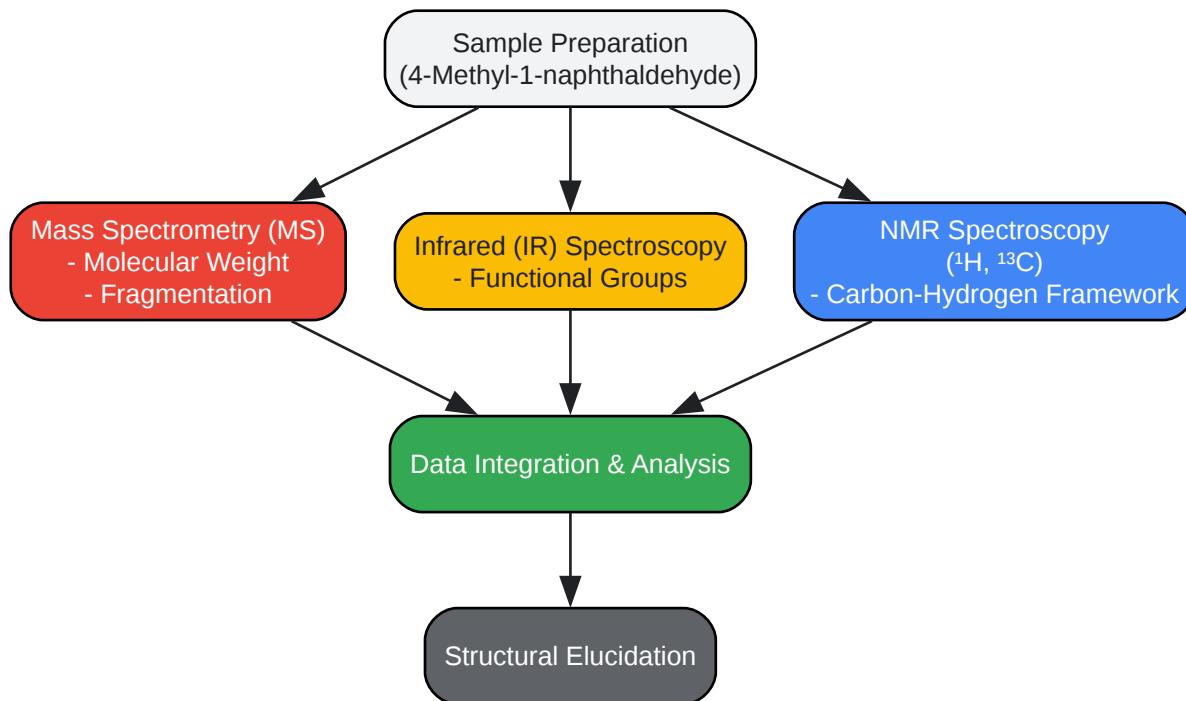
The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

- Sample Preparation:
 - For ^1H NMR, accurately weigh 5-10 mg of **4-Methyl-1-naphthaldehyde**.
 - For ^{13}C NMR, accurately weigh 20-50 mg of the compound.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: ~16 ppm, centered around 6 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16.
 - Temperature: 298 K.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Standard proton-decoupled single-pulse experiment.
 - Spectral Width: ~240 ppm, centered around 120 ppm.
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 512-2048, depending on concentration.
- Temperature: 298 K.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
 - Integrate the peaks in the ^1H spectrum.

IR Spectroscopy Protocol


- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (~10-20 mg) of **4-Methyl-1-naphthaldehyde** in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
 - Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire the spectrum, typically over a range of 4000-400 cm^{-1} .
 - Perform a background scan with an empty salt plate and subtract it from the sample spectrum.
 - If peak intensities are too low, add another drop of the sample solution to the plate, allow it to dry, and re-acquire the spectrum.

Mass Spectrometry Protocol

- Sample Introduction (Direct Insertion Probe or GC-MS):
 - For Direct Insertion Probe, place a small amount of the solid sample in a capillary tube and insert it into the ion source.
 - For GC-MS, dissolve the sample in a suitable solvent (e.g., dichloromethane) and inject it into the gas chromatograph. The GC will separate the compound before it enters the mass spectrometer.
- Ionization and Analysis:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
 - Source Temperature: 200-250 °C.
- Data Analysis:
 - Identify the molecular ion peak $[M]^+$.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as **4-Methyl-1-naphthaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 4-METHYL-1-NAPHTHALDEHYDE | 33738-48-6 [chemicalbook.com]
- 3. aobchem.com [aobchem.com]
- 4. clearsynth.com [clearsynth.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-1-naphthaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157141#spectroscopic-data-for-4-methyl-1-naphthaldehyde-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com